molecular formula C7H15ClN2O B11909388 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride

Cat. No.: B11909388
M. Wt: 178.66 g/mol
InChI Key: LEJSYSUBKMJLJG-UHFFFAOYSA-N
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Description

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride is a heterocyclic compound with a unique spiro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxa-6-azaspiro[3One common method includes the protection of the nitrogen atom, cyclization to form the spiro structure, and subsequent deprotection and functionalization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding properties, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c8-1-2-9-3-7(4-9)5-10-6-7;/h1-6,8H2;1H

InChI Key

LEJSYSUBKMJLJG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1CCN)COC2.Cl

Origin of Product

United States

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